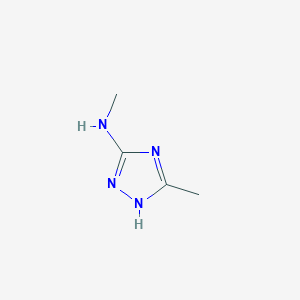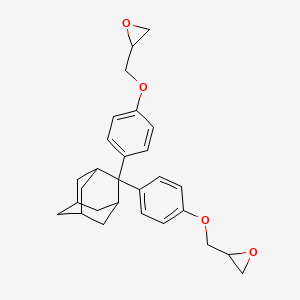
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether
描述
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether is a chemical compound known for its unique structure and properties It is a derivative of adamantane, a tricyclic hydrocarbon, and contains two glycidyloxyphenyl groups attached to the adamantane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether typically involves the reaction of 2,2-Bis(4-hydroxyphenyl)adamantane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can convert the epoxide groups to diols.
Substitution: The glycidyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the reagents and conditions used.
科学研究应用
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of advanced polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of high-performance materials, including coatings and adhesives.
作用机制
The mechanism of action of 2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether involves its interaction with various molecular targets. The glycidyloxy groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects.
相似化合物的比较
Similar Compounds
2,2-Bis(4-glycidyloxyphenyl)propane: Similar in structure but with a propane core instead of adamantane.
Bisphenol A diglycidyl ether: Another related compound with similar glycidyloxy groups.
Uniqueness
2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This makes it particularly useful in applications requiring high-performance materials.
属性
分子式 |
C28H32O4 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]-2-adamantyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C28H32O4/c1-5-24(29-14-26-16-31-26)6-2-20(1)28(22-10-18-9-19(12-22)13-23(28)11-18)21-3-7-25(8-4-21)30-15-27-17-32-27/h1-8,18-19,22-23,26-27H,9-17H2 |
InChI 键 |
NKXQKKBIGFZADM-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)OCC5CO5)C6=CC=C(C=C6)OCC7CO7 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2,3,3-Tetramethyl-1,4-Diazaspiro[4.5]decane](/img/structure/B8701869.png)
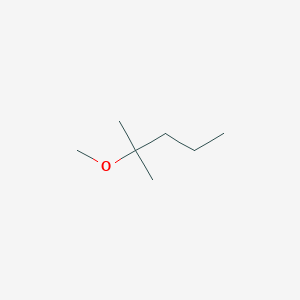
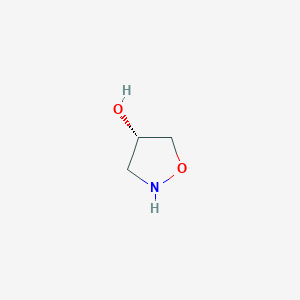
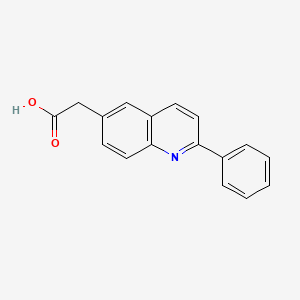
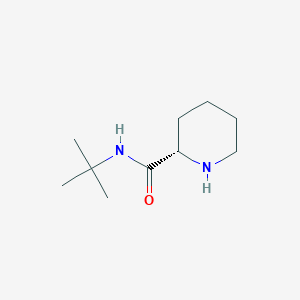
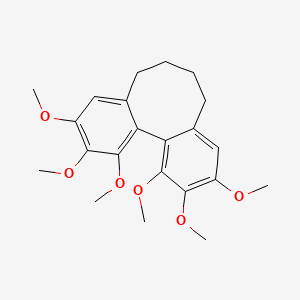
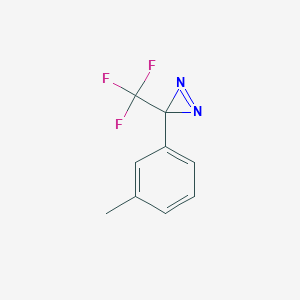
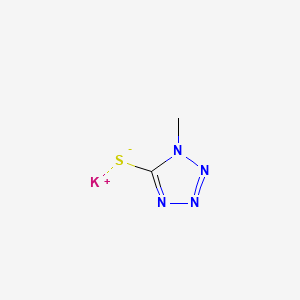
![4H-Imidazol-4-one, 2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]-1,5-dihydro-1,5,5-trimethyl-](/img/structure/B8701935.png)
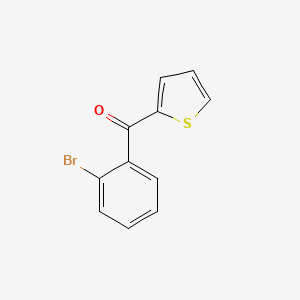
![2-propyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B8701951.png)
![1-Nitrodibenzo[b,d]thiophen-4-ol](/img/structure/B8701954.png)
![7-Chloro-2-(2,3-dimethoxyphenyl)furo[3,2-b]pyridine](/img/structure/B8701960.png)
